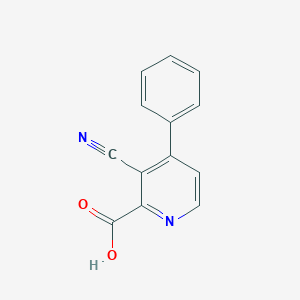

3-Cyano-4-phenylpyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyano-4-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-11-10(9-4-2-1-3-5-9)6-7-15-12(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYDFXYNGZNGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564447 | |

| Record name | 3-Cyano-4-phenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133609-28-6 | |

| Record name | 3-Cyano-4-phenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyano-4-phenylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Cyano-4-phenylpyridine-2-carboxylic acid

Abstract

This comprehensive technical guide provides a detailed methodology for the synthesis and characterization of 3-Cyano-4-phenylpyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The guide outlines a robust, multicomponent reaction strategy, offering insights into the underlying chemical principles and experimental considerations. It includes a step-by-step protocol for synthesis and purification, followed by a thorough guide to structural verification using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the preparation and validation of this important pyridine derivative.

Introduction and Strategic Overview

Polysubstituted pyridine rings are privileged scaffolds in drug discovery and functional materials due to their unique electronic properties and ability to engage in various biological interactions. Among these, this compound stands out as a versatile intermediate. The cyano and carboxylic acid functionalities at the 2- and 3-positions offer orthogonal chemical handles for further derivatization, making it a valuable precursor for constructing complex molecular architectures.

The synthetic approach detailed herein is based on a multicomponent reaction (MCR) strategy. MCRs are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step from simple, readily available starting materials.[1][2] This approach avoids lengthy linear sequences and complex purification of intermediates, aligning with the principles of green chemistry.[3][4]

The chosen strategy involves a one-pot condensation of an appropriate chalcone (an α,β-unsaturated ketone), a C-2 synthon like cyanoacetamide or ethyl cyanoacetate, and a base, followed by hydrolysis of the resulting intermediate to yield the target carboxylic acid.

Synthetic Strategy and Mechanism

The synthesis is designed as a two-stage process within a single pot: (1) Formation of a substituted 2-pyridone intermediate via a Michael addition-cyclization cascade, and (2) Subsequent hydrolysis of the nitrile group to the carboxylic acid.

Stage 1: Pyridone Ring Formation

The core of the pyridine ring is constructed via the reaction of a chalcone (1,3-diphenylprop-2-en-1-one), which can be synthesized from benzaldehyde and acetophenone, with a suitable active methylene compound like cyanoacetamide. The reaction is typically catalyzed by a base such as sodium hydroxide or piperidine. The plausible mechanism involves:

-

Michael Addition: The enolate of the active methylene compound attacks the β-carbon of the chalcone.

-

Cyclization: The intermediate undergoes an intramolecular cyclization.

-

Dehydration/Aromatization: Subsequent elimination of water leads to the formation of a stable, substituted 2-pyridone ring structure.[5]

Stage 2: Nitrile Hydrolysis

The nitrile group at the 3-position is then hydrolyzed to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[6] Basic hydrolysis is often preferred as it saponifies the nitrile to a carboxylate salt, which can then be protonated in an acidic workup to yield the final carboxylic acid.[7][8] This step requires careful control of reaction conditions to ensure complete conversion without unwanted side reactions.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| Benzaldehyde | 106.12 | 10 | 1.06 g (1.02 mL) | Reagent grade, freshly distilled |

| Acetophenone | 120.15 | 10 | 1.20 g (1.16 mL) | Reagent grade |

| Cyanoacetamide | 84.08 | 10 | 0.84 g | Reagent grade |

| Sodium Hydroxide | 40.00 | 30 | 1.20 g | Pellets or solution |

| Ethanol (95%) | 46.07 | - | 50 mL | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | - | As needed | For acidification |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.06 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and cyanoacetamide (0.84 g, 10 mmol) in 50 mL of 95% ethanol.

-

Base Addition: While stirring, add a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of water to the flask. The solution will likely turn yellow or orange, indicative of chalcone formation.

-

Pyridone Formation: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the initial reflux period, add an additional amount of sodium hydroxide (0.40 g, 10 mmol) dissolved in 5 mL of water to the reaction mixture. Continue to reflux for another 4-6 hours to facilitate the hydrolysis of the nitrile group.[7]

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water. Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Expected Analytical Data

| Technique | Parameter | Expected Result |

| Melting Point | Range | >250 °C (with decomposition) |

| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3400 (O-H, broad), ~3050 (Ar C-H), ~2230 (C≡N), ~1720 (C=O), ~1600, 1580 (C=C, C=N) |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (phenyl and pyridine rings) typically appear in the 7.5-8.8 ppm region. The carboxylic acid proton will be a broad singlet at >12 ppm. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Carboxylic acid carbon (~165 ppm), Cyano carbon (~117 ppm), Aromatic carbons (120-160 ppm).[4] |

| Mass Spec. (ESI-) | m/z | Expected [M-H]⁻ peak corresponding to the molecular weight. |

Interpreting the Data

-

IR Spectroscopy: The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the cyano (C≡N) group.[9] A broad absorption in the 3400 cm⁻¹ region and a strong carbonyl (C=O) peak around 1720 cm⁻¹ confirm the presence of the carboxylic acid group.

-

NMR Spectroscopy: In ¹H NMR, the integration of the aromatic region should correspond to the total number of protons on the phenyl and pyridine rings. The downfield chemical shift of the carboxylic acid proton is characteristic. In ¹³C NMR, the distinct signals for the cyano and carbonyl carbons provide strong evidence for the successful synthesis.[10]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound.

Conclusion

The multicomponent synthesis strategy outlined in this guide provides an efficient and reliable pathway to this compound. The protocol is designed to be robust and accessible, while the characterization section offers a clear framework for validating the final product's identity and purity. By understanding the causality behind the experimental choices and employing rigorous analytical validation, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

Rasayan J. Chem. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available at: [Link]

-

MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available at: [Link]

- Google Patents. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

GSK. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Available at: [Link]

-

ACS Publications. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]

-

National Institutes of Health. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]

-

National Institutes of Health. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Available at: [Link]

- Google Patents. Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.

-

ResearchGate. Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

-

TSI Journals. Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial | 10549. Available at: [Link]

- Google Patents. The synthetic method of 2-pyridine carboxylic acid.

-

Frontiers in Chemistry, Armenia. Synthesis of new thiophene substituted 2-aminopyridines. Available at: [Link]

-

MDPI. 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. Available at: [Link]

-

Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

-

ResearchGate. Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones. Available at: [Link]

-

Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]

Sources

- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 8. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectroscopic Profile of 3-Cyano-4-phenylpyridine-2-carboxylic acid

This document provides a comprehensive technical guide on the expected spectroscopic characteristics of 3-Cyano-4-phenylpyridine-2-carboxylic acid. In the absence of a consolidated, publicly available dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to construct a predictive profile. This approach is designed for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this and related pyridine-based compounds.

The methodologies and interpretations presented herein are grounded in fundamental chemical principles and validated against published data for similar molecular scaffolds, ensuring a robust and scientifically sound predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic behavior of atomic nuclei, we can map the molecular skeleton and deduce the precise arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR Analysis The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for molecules containing acidic protons, such as carboxylic acids, because it allows for the observation of the exchangeable -OH proton signal. The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus; electron-withdrawing groups like the cyano (-CN), carboxylic acid (-COOH), and the pyridine nitrogen deshield adjacent nuclei, shifting their signals downfield (to higher ppm values).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the phenyl and pyridine rings, as well as the highly deshielded carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly acidic and subject to hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the δ 13.0-14.0 ppm range.

-

Pyridine Ring Protons: The two protons on the pyridine ring are in different electronic environments. The proton at the 5-position will likely appear as a doublet, and the proton at the 6-position will also be a doublet due to coupling with each other. Their shifts are anticipated in the aromatic region, likely between δ 7.5 and 9.0 ppm.

-

Phenyl Ring Protons (-C₆H₅): The protons of the phenyl group will present as a complex multiplet in the δ 7.4-7.8 ppm range, a characteristic pattern for monosubstituted benzene rings.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. Given the molecule's asymmetry, all 13 carbon atoms are expected to be chemically distinct.

-

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is significantly deshielded and is predicted to appear in the δ 165-175 ppm range.[2][3]

-

Cyano Carbon (-C≡N): The nitrile carbon typically resonates in a distinct window between δ 115-125 ppm.[2][4]

-

Aromatic Carbons: The carbons of the pyridine and phenyl rings will appear in the δ 120-160 ppm range.[1][2][5] Quaternary carbons (those without attached protons, such as C2, C3, C4, and the phenyl C1') will generally show weaker signals. The carbons attached to the nitrogen (C2, C6) and the electron-withdrawing cyano and carboxyl groups will be the most deshielded within this group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| -COOH | 13.0 - 14.0 (broad s, 1H) | 165.0 - 175.0 |

| Phenyl-H | 7.4 - 7.8 (m, 5H) | 127.0 - 140.0 |

| Pyridine-H5, H6 | 7.5 - 9.0 (m, 2H) | 120.0 - 160.0 |

| -C≡N | - | 115.0 - 125.0 |

Note: Predictions are based on typical chemical shift ranges and data from analogous structures.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of approximately 16 ppm, centered around 8 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using proton decoupling. A wider spectral width (e.g., 240 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time with more scans is required.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching or bending).

Trustworthiness: Self-Validating Protocols The IR spectrum provides a molecular "fingerprint." The presence of strong, characteristic absorbances for the nitrile, carbonyl, and hydroxyl groups serves as an internal validation of the compound's primary structural features. For instance, the simultaneous observation of a very broad O-H stretch and a sharp C=O stretch is a hallmark of a carboxylic acid.[6]

Predicted IR Spectrum

The IR spectrum of this compound is expected to be rich with information, confirming its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[6]

-

C-H Stretches (Aromatic): A series of weaker bands is expected above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹), corresponding to the C-H bonds of the phenyl and pyridine rings.[7]

-

C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity peak is anticipated in the 2215-2230 cm⁻¹ region. This is a highly characteristic absorption for a nitrile group.[8][9][10][11]

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band should appear around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.[6]

-

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of variable intensity are expected in the 1450-1650 cm⁻¹ region, corresponding to the skeletal vibrations of the aromatic pyridine and phenyl rings.

Table 2: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3020 - 3100 | Weak to Medium |

| C≡N Stretch | Nitrile | 2215 - 2230 | Medium to Strong, Sharp |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C / C=N Stretches | Aromatic Rings | 1450 - 1650 | Medium to Strong |

Experimental Protocol for IR Data Acquisition (KBr Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be run and automatically subtracted from the sample spectrum.

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Authoritative Grounding: Predicting Fragmentation The fragmentation of a molecule under ESI-MS conditions is governed by its chemical stability. The most stable ions are preferentially formed. For this compound, likely fragmentation pathways include the loss of stable neutral molecules such as water (H₂O), carbon dioxide (CO₂), and hydrogen cyanide (HCN), which is consistent with fragmentation studies of similar pyridinone structures.[12]

Predicted Mass Spectrum (ESI)

-

Molecular Formula: C₁₃H₈N₂O₂

-

Monoisotopic Mass: 224.0586 g/mol

-

Positive Ion Mode [M+H]⁺: The most prominent peak is expected to be the protonated molecule at an m/z of 225.0664 .

-

Negative Ion Mode [M-H]⁻: In negative mode, the deprotonated molecule should be observed at an m/z of 223.0512 .

-

Key Fragmentation:

-

Loss of CO₂: A significant fragment resulting from the decarboxylation of the molecular ion would appear at m/z 181 (in positive mode) or m/z 179 (in negative mode).

-

Loss of HCN: Cleavage of the cyano group could lead to a fragment corresponding to the loss of 27 Da.

-

Table 3: Predicted Mass Spectrometry Data (ESI)

| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| Molecular Ion | 225.0664 ([M+H]⁺) | 223.0512 ([M-H]⁻) |

| Fragment (-CO₂) | 181.0760 ([M+H-CO₂]⁺) | 179.0604 ([M-H-CO₂]⁻) |

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]

-

Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight or Quadrupole) to generate the mass spectrum.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the combined data provides unambiguous structural confirmation:

-

MS establishes the correct molecular weight (224.0586 Da).

-

IR confirms the presence of the key functional groups: carboxylic acid (broad O-H, sharp C=O), nitrile (C≡N), and aromatic rings (aromatic C-H, C=C/C=N).

-

NMR provides the detailed connectivity map, showing the relative positions of the phenyl and pyridine protons, confirming the substitution pattern, and accounting for all 13 unique carbons in the molecule.

Together, these predicted spectra form a cohesive and self-validating dataset that would be sufficient to confirm the identity and purity of this compound in a research or quality control setting.

References

-

Al-Zaqri, N., Al-Ghorbani, M., & El-kereamy, A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 879-888. [Link]

-

Klasinc, L., Srzić, D., & Hameister, C. (2007). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of Mass Spectrometry, 42(2), 229-234. [Link]

-

Ahmad, V. U., Jassbi, A. R., & Pannell, L. K. (2003). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. Molecules, 8(5), 444-449. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

SpectraBase. (n.d.). 3-CYANO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

PubChem. (n.d.). 3-cyano-2-oxo-6-(4-phenylphenyl)-1h-pyridine-4-carboxylic acid. [Link]

-

Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Vazquez, M. P., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7629. [Link]

-

ResearchGate. (n.d.). The IR spectra of compounds 1–6. [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

-

Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Tato, M. P. V., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. ECSOC-27. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

SpectraBase. (n.d.). 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

PubChem. (n.d.). phenyl)-1H-pyrrole-2-carboxylic acid methyl ester. [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

-

Universidade de Santiago de Compostela. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

Monopoli, A., Nacci, A., Cataldi, T. R. I., & Calvano, C. D. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 25(24), 6054. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Monopoli, A., Nacci, A., Cataldi, T. R. I., & Calvano, C. D. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 25(24), 6054. [Link]

-

National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

-

Al-Issa, S. A., Al-Zaqri, N., & Al-Ghorbani, M. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(30), 20993-21004. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

- 11. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 3-Cyano-4-phenylpyridine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-phenylpyridine-2-carboxylic acid

Foreword: Unveiling a Scaffold of Pharmaceutical Interest

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and clinically significant molecules.[1] When functionalized with cyano and carboxylic acid groups, these scaffolds become highly versatile intermediates for drug discovery and material science.[1][2] This guide provides a comprehensive technical overview of this compound, a molecule of significant interest due to the strategic placement of its functional groups. We will delve into its core physical and chemical properties, synthesis, and reactivity, offering field-proven insights for researchers in drug development and organic synthesis. The narrative is structured not as a rigid template, but as a logical exploration of the molecule's character, grounded in authoritative scientific principles.

Molecular Identity and Structural Elucidation

This compound is a polysubstituted pyridine derivative. Its structure features a pyridine core functionalized with a carboxylic acid at the 2-position, a cyano group at the 3-position, and a phenyl group at the 4-position. This specific arrangement of electron-withdrawing (cyano, carboxylic acid) and aromatic groups dictates its unique electronic and steric properties, which are fundamental to its reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. The data for this specific molecule is not widely published; therefore, properties are estimated based on its precursor and structurally related analogs.

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₄H₈N₂O₂ | Calculated from structure |

| Molecular Weight | 236.23 g/mol | Calculated from formula |

| CAS Number | 133609-28-6 | [3] |

| Appearance | White to off-white solid | Predicted based on related compounds[4][5] |

| Melting Point | >250 °C (Predicted) | High melting points are typical for rigid aromatic carboxylic acids. The related 2-cyano-4-pyridine carboxylic acid melts at 335 °C.[4][5] |

| pKa | 2.5 - 3.5 (Predicted) | The carboxylic acid is expected to be strongly acidic due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the cyano group. The predicted pKa for 2-cyano-4-pyridine carboxylic acid is 2.81.[5][6] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, Methanol). | The hydrophobic phenyl group and pyridine ring limit water solubility, while the polar carboxylic acid and cyano groups aid solubility in polar organic solvents.[7] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. While a dedicated spectrum for this compound is not publicly available, its key features can be reliably predicted based on its functional groups.

| Spectroscopy | Feature | Expected Region/Shift | Rationale |

| FT-IR (cm⁻¹) | O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid hydroxyl group.[8] |

| C≡N stretch (Nitrile) | 2230 - 2210 | Strong, sharp absorption typical for a conjugated cyano group.[1][9] | |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong absorption from the carbonyl group.[1] | |

| C=C, C=N stretch (Aromatic) | 1600 - 1450 | Multiple bands corresponding to the vibrations of the pyridine and phenyl rings. | |

| ¹H NMR (ppm, DMSO-d₆) | -COOH | 13.0 - 14.0 (broad s) | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[8] |

| Pyridine-H (C5, C6) | 7.5 - 9.0 (m) | Protons on the pyridine ring are typically in the aromatic region, shifted downfield by the electronegative nitrogen. | |

| Phenyl-H | 7.2 - 7.8 (m) | Protons on the phenyl ring will appear as a complex multiplet in the aromatic region. | |

| ¹³C NMR (ppm, DMSO-d₆) | -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid. |

| Aromatic-C | 120 - 160 | Multiple signals corresponding to the carbons of the pyridine and phenyl rings. | |

| -C≡N | 115 - 120 | The carbon of the cyano group.[9] |

Chemical Properties and Synthesis

Reactivity Insights

The reactivity of this compound is governed by its three primary functional groups:

-

Carboxylic Acid: This group is the most reactive site for nucleophilic acyl substitution. It can be readily converted to esters, amides, or acid chlorides. This functionality is a key handle for derivatization in drug discovery programs, allowing for modulation of solubility and target binding.

-

Cyano Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or an amide under harsh acidic or basic conditions. It can also be reduced to an amine. Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the overall electron density of the pyridine ring.

-

Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, it can activate adjacent positions for nucleophilic attack under certain conditions. The nitrogen atom is basic and can be protonated or alkylated.

Synthesis Pathway: Hydrolysis of an Ethyl Ester Precursor

The most direct route to synthesizing this compound is through the hydrolysis of its corresponding ethyl ester, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate.[2] This precursor is accessible via multicomponent reactions, such as a Hantzsch-inspired condensation.[2] The hydrolysis is a standard and efficient transformation.

Sources

- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Buy Ethyl 3-cyano-4-phenylpyridine-2-carboxylate | 1407521-95-2 [smolecule.com]

- 3. This compound | 133609-28-6 [amp.chemicalbook.com]

- 4. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID CAS#: 161233-97-2 [amp.chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 2-Phenylpyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High-Purity Chemical Manufacturer China [pipzine-chem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine [mdpi.com]

Navigating the Synthesis of Key Pharmaceutical Intermediates: A Technical Guide to tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Foreword: Clarifying the Chemical Identity

In the landscape of pharmaceutical research and development, precision in chemical identification is paramount. This guide focuses on the pivotal building block, tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate . It is crucial to note a discrepancy in the Chemical Abstracts Service (CAS) numbering for this compound. While the designated CAS number for this molecule is 877399-50-3 , it has been occasionally misidentified in some databases under CAS number 133609-28-6. For the purpose of this technical guide, and in alignment with major chemical suppliers and regulatory databases, we will refer to this compound under its correct and verified CAS number: 877399-50-3.

This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing comprehensive data on its properties, synthesis, and procurement.

Core Compound Characteristics

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a brominated pyrazole moiety and protected with a tert-butyloxycarbonyl (Boc) group. This trifecta of functional groups makes it a versatile intermediate in the synthesis of complex pharmaceutical agents, most notably as a key precursor in the manufacture of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is presented in the table below. These properties are essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 877399-50-3 | , |

| Molecular Formula | C₁₃H₂₀BrN₃O₂ | , |

| Molecular Weight | 330.22 g/mol | , |

| IUPAC Name | tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate | |

| Appearance | Off-white to white powder or crystalline solid | General supplier information |

| Purity | Typically ≥95% | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br | |

| InChIKey | IYNZAVDBHAQODX-UHFFFAOYSA-N |

Structural Representation

The two-dimensional structure of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is depicted below, illustrating the connectivity of the piperidine, pyrazole, and Boc protecting group.

Caption: 2D structure of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Synthesis Pathway and Experimental Protocol

The synthesis of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a multi-step process that is well-documented in the scientific literature, often as part of the total synthesis of Crizotinib. A common and robust synthetic route commences from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic pathway is illustrated below. The target molecule can be constructed through the N-alkylation of 4-bromopyrazole with a suitable Boc-protected piperidine derivative.

Caption: Retrosynthetic approach for the target compound.

Step-by-Step Synthesis Protocol

A representative, lab-scale synthesis is detailed below, adapted from established literature procedures.

Step 1: Mesylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: N-Alkylation of 4-Bromopyrazole

-

To a solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazole anion.

-

Add a solution of the crude mesylate from Step 1 (1.1 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate as a solid.

Commercial Suppliers

A number of reputable chemical suppliers offer tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3) for research and development purposes. When procuring this material, it is advisable to request a certificate of analysis to confirm purity and identity.

Selected Suppliers:

-

Synthonix: Offers the compound with a purity of 95+%.

-

Matrix Fine Chemicals: Provides the compound with detailed specifications.

-

PubChem: Lists several commercial vendors for this chemical.[1]

Applications in Drug Discovery

The primary and most significant application of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is as a key building block in the synthesis of Crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The pyrazole and piperidine moieties are core structural features of Crizotinib, and this intermediate provides an efficient means of introducing them into the final drug molecule.

The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as the Suzuki coupling, to introduce additional complexity and modulate the pharmacological properties of the target molecule. The Boc protecting group provides a stable and easily removable means of protecting the piperidine nitrogen during synthesis.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem.

-

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Synthonix.

-

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Matrix Fine Chemicals.

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press.

Sources

The Ascendant Therapeutic Potential of 3-Cyano-4-phenylpyridine-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Within this vast chemical space, derivatives of 3-cyano-4-phenylpyridine-2-carboxylic acid are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a primary focus on their anticancer and antimicrobial potential.

Synthetic Strategies: Building the Core Scaffold

The efficient construction of the this compound core and its derivatives is crucial for exploring their therapeutic potential. Multicomponent reactions (MCRs), particularly those inspired by the Hantzsch pyridine synthesis, offer a convergent and atom-economical approach.[3]

Synthesis of Ethyl 3-Cyano-4-phenylpyridine-2-carboxylate

A key intermediate, ethyl 3-cyano-4-phenylpyridine-2-carboxylate, can be synthesized via a one-pot condensation reaction. This method involves the reaction of an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a cyano-containing active methylene compound (e.g., cyanoacetamide or malononitrile) in the presence of a nitrogen source like ammonium acetate.[1][3]

Experimental Protocol: Synthesis of Ethyl 4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate (Hantzsch-type reaction) [1]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and cyanoacetamide (10 mmol) in ethanol (30 mL).

-

Add ammonium acetate (12 mmol) to the mixture. For catalysis, a few drops of piperidine can be added.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water followed by a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

This dihydropyridine intermediate can then be oxidized to the corresponding pyridine.

Derivatization at the Carboxylic Acid Position

The carboxylic acid functionality at the 2-position of the pyridine ring serves as a versatile handle for further derivatization, allowing for the synthesis of a library of esters and amides.

Protocol for Hydrolysis to Carboxylic Acid:

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic conditions. For instance, refluxing the ester in an aqueous solution of a strong base like sodium hydroxide, followed by acidification, will yield the carboxylic acid.

Protocol for Amide Synthesis:

-

Convert the carboxylic acid to its more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

React the resulting acid chloride with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

Biological Activities: A Multifaceted Pharmacophore

Derivatives of 3-cyano-4-phenylpyridine have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The cyanopyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors.[3] Several derivatives have shown potent antiproliferative activity against a range of cancer cell lines.

Mechanism of Action:

The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. Notably, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) has been implicated for structurally related cyanopyridine derivatives.[3]

-

VEGFR-2 Inhibition: By targeting VEGFR-2, these compounds can disrupt the process of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth.[5] Inhibition of EGFR signaling can thus halt tumor progression.

Quantitative Anticancer Data:

The following table summarizes the in vitro anticancer activity of some representative cyanopyridine derivatives against various human cancer cell lines. It is important to note that these are structurally related compounds, and direct analogues of this compound require further investigation.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | A549 (Lung) | 0.83 µg/mL | [2] |

| 7b | A549 (Lung) | 0.87 µg/mL | [2] |

| Derivative with 4-methoxyphenyl | Ehrlich Ascites Carcinoma | 22.9 | [6] |

| Derivative with styryl group | Ehrlich Ascites Carcinoma | 23.1 | [6] |

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. The 3-cyano-2-pyridone scaffold has been identified as a promising template for the development of novel antimicrobial compounds.[7]

Mechanism of Action:

While the exact antimicrobial mechanisms for this specific class of compounds are still under investigation, related heterocyclic compounds are known to interfere with essential bacterial processes such as DNA replication, cell wall synthesis, or protein synthesis.

Antimicrobial Screening Protocol:

A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Reported Antimicrobial Activity:

Several studies have reported the antimicrobial activity of 3-cyano-2-pyridone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] For instance, certain derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli.[9]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is critical for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity:

-

Substituents on the Phenyl Ring at C4: The nature and position of substituents on the 4-phenyl ring can significantly impact biological activity. Electron-withdrawing groups, such as halogens, or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.[10]

-

Derivatives at the Carboxylic Acid Position (C2): Conversion of the carboxylic acid to various esters and amides allows for the exploration of different physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can affect cell permeability and target binding.[11]

-

Substituents on the Pyridine Ring: Modifications at other positions on the pyridine ring can also fine-tune the biological activity. For example, the presence of an amino group at the 2-position of the cyanopyridine scaffold has been shown to be important for anticancer activity in some series.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

-

Expansion of the Chemical Library: Synthesis of a broader range of derivatives with diverse substitutions to comprehensively explore the structure-activity landscape.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising candidates in animal models of cancer and infectious diseases to assess their therapeutic potential and drug-like properties.

References

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available at: [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

One-pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones. Tsitouras. Available at: [Link]

-

Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. NIH. Available at: [Link]

-

Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc. Available at: [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

-

Synthesis and in vitro Anticancer Screening of Some Novel 4-[2-Amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl] benzenesulfonamides. ResearchGate. Available at: [Link]

-

One-Pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones. ResearchGate. Available at: [Link]

-

Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Available at: [Link]

-

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][8]tetrazine-8-carboxylates and -carboxamides. PMC. Available at: [Link]

-

New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PMC. Available at: [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link]

-

Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecu. ResearchGate. Available at: [Link]

-

Antimicrobial activity of the active synthesized compounds. ResearchGate. Available at: [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. Available at: [Link]

-

Synthesis and Antiproliferative Activity of 2-Oxo-4-Cyano-1,2-Dihydropyridine-3-Carboxamides. ResearchGate. Available at: [Link]

-

Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. Available at: [Link]

-

Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. Oncotarget. Available at: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

-

Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. Available at: [Link]

-

Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Buy Ethyl 3-cyano-4-phenylpyridine-2-carboxylate | 1407521-95-2 [smolecule.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. One-pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 8. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Synthesis of Novel 3-Cyanopyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Relevance of the 3-Cyanopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently prove to be fertile ground for discovery. The 3-cyanopyridine (nicotinonitrile) core is a prime example of such a privileged structure.[1][2] Its unique electronic properties, stemming from the electron-withdrawing cyano group and the pyridine ring's nitrogen atom, render it a versatile building block for creating complex, biologically active molecules.[1][3] This framework is not merely a synthetic curiosity; it is a cornerstone in the architecture of numerous pharmaceuticals, including agents for treating cancer, cardiovascular diseases, and inflammation.[4][5][6] Marketed drugs such as Bosutinib, Neratinib, and Milrinone feature this essential motif, underscoring its therapeutic significance.[6]

This guide moves beyond a simple recitation of reactions. As field-experienced scientists, our goal is to understand the causality behind our synthetic choices. Why select a multicomponent reaction over a classical condensation? When is a transition-metal-catalyzed approach warranted? Herein, we dissect the core methodologies for synthesizing novel 3-cyanopyridine derivatives, focusing on the strategic rationale, detailed protocols, and the mechanistic underpinnings that ensure reproducible, high-yield outcomes.

Chapter 1: The Power of Convergence: Multicomponent Reactions (MCRs)

The principle of atom economy and procedural efficiency is paramount in modern drug development. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are the epitome of this philosophy. For the synthesis of highly substituted 2-amino-3-cyanopyridines, MCRs offer an unparalleled advantage, enabling the rapid generation of molecular diversity from simple, readily available precursors.[7][8]

Scientific Rationale & Causality

The driving force behind this one-pot cyclocondensation is the sequential formation of activated intermediates. The reaction typically involves an aldehyde, a ketone, malononitrile, and an ammonium source (like ammonium acetate).[7] The process is initiated by Knoevenagel condensation between the aldehyde and malononitrile, and the formation of an enamine from the ketone and ammonia. These reactive intermediates then undergo a crucial Michael addition, followed by intramolecular cyclization and subsequent aromatization (often via oxidation), to yield the stable pyridine ring. The choice of catalyst—from green options like reusable copper nanoparticles on charcoal to microwave irradiation—serves to accelerate these steps, often under mild and environmentally benign conditions.[7][8][9]

Mandatory Visualization: General MCR Workflow

Caption: One-pot, four-component synthesis of 2-amino-3-cyanopyridines.

Field-Proven Experimental Protocol: Cu/C Nanocatalyst Method

This protocol is adapted from a robust and environmentally conscious method utilizing a heterogeneous, recyclable catalyst.[7]

-

Vessel Preparation: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).

-

Catalyst and Solvent Addition: Add the copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%) and 2.0 mL of acetonitrile.

-

Reaction Execution: Place a condenser on the flask and stir the mixture at 80 °C. The reaction is self-validating; progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (10:1).

-

Work-up and Catalyst Recovery: Upon completion, cool the mixture and filter it through a pad of Celite® to recover the catalyst. Wash the pad with hot ethanol (3 x 10 mL). The catalyst can be dried under vacuum and reused for subsequent reactions with minimal loss of activity.[7]

-

Purification: Combine the filtrates and concentrate them in vacuo. Purify the resulting residue by silica gel column chromatography, eluting with n-hexane/ethyl acetate (10:1) to yield the pure 2-amino-3-cyanopyridine derivative.

Data Presentation: Substrate Scope & Yields

| Entry | Aldehyde | Ketone | Yield (%)[7] |

| 1 | 4-Cl-C₆H₄CHO | Acetophenone | 95 |

| 2 | 4-MeO-C₆H₄CHO | Acetophenone | 93 |

| 3 | C₆H₅CHO | Cyclohexanone | 94 |

| 4 | 4-NO₂-C₆H₄CHO | Acetophenone | 92 |

| 5 | 2-Naphthaldehyde | Acetophenone | 90 |

Chapter 2: The Classic Reimagined: Advanced Guareschi-Thorpe Synthesis

The Guareschi-Thorpe reaction is a foundational method for constructing 2,6-dihydroxypyridine-3-carbonitriles (which exist in tautomeric equilibrium with 2,6-pyridones).[10][11] While classical conditions often required harsh reagents and organic solvents, modern advancements have transformed it into a green, user-friendly, and highly efficient protocol.[10][12]

Scientific Rationale & Causality

This reaction is a three-component condensation of an active methylene compound (e.g., ethyl cyanoacetate or cyanoacetamide) with a 1,3-dicarbonyl compound, using an ammonia source to complete the pyridine ring. The key insight of the advanced protocol is the use of ammonium carbonate in an aqueous medium.[10][12][13] Ammonium carbonate serves a dual role: it is both the nitrogen source for the heterocycle and a promoter for the reaction, likely by establishing a favorable pH.[10][11] This approach avoids organic solvents, simplifies the work-up (products often precipitate directly from the reaction medium), and improves the overall safety and environmental profile of the synthesis.[12]

Mandatory Visualization: Guareschi-Thorpe Mechanism

Caption: Key stages of the advanced Guareschi-Thorpe reaction.

Field-Proven Experimental Protocol: Aqueous Synthesis

This protocol is based on the green, ammonium carbonate-mediated synthesis of hydroxy-cyanopyridines.[10][12]

-

Reactant Charging: In a suitable reaction vessel, combine the alkyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in water (2 mL of a suitable concentration, e.g., buffer-like conditions).

-

Reaction Conditions: Heat the mixture to 80 °C with stirring.

-

Product Formation & Isolation: The reaction progress can be monitored by TLC. In many cases, the desired product will precipitate out of the aqueous solution upon cooling.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The simplicity of this work-up is a key advantage, often yielding a product of high purity without the need for chromatography.[10]

Data Presentation: Synthesis of Hydroxy Cyanopyridines

| Entry | 1,3-Dicarbonyl Compound | Active Methylene Compound | Yield (%)[10] |

| 1 | Ethyl acetoacetate | Ethyl cyanoacetate | 95 |

| 2 | Acetylacetone | Ethyl cyanoacetate | 92 |

| 3 | Ethyl acetoacetate | Cyanoacetamide | 96 |

| 4 | Dimedone | Malononitrile (variant) | 94 |

Chapter 3: Modern Precision: Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of C-C and C-N bonds with high precision and selectivity.[14] For 3-cyanopyridine synthesis, these methods provide access to complex, often fully substituted, aromatic systems that are difficult to assemble via classical condensation reactions.

Scientific Rationale & Causality

Palladium-catalyzed cascade reactions, for instance, can construct polysubstituted 3-cyanopyridines from simple starting materials like arylboronic acids and ketodinitriles.[15] The causality lies in the unique ability of the palladium catalyst to orchestrate a sequence of events within a single pot. A typical cycle involves oxidative addition, transmetalation with the boronic acid, and reductive elimination or further reaction. A recent innovation involves using visible light to photoexcite the Pd-catalyst, obviating the need for an external photosensitizer and allowing the reaction to proceed under mild conditions.[15] The final intramolecular cyclization is often promoted by the acidic conditions generated during the catalytic cycle, leading to the aromatic product.

Mandatory Visualization: Simplified Pd-Catalytic Cycle

Caption: A generalized palladium-catalyzed cross-coupling and cyclization cascade.

Field-Proven Experimental Protocol: Visible-Light-Accelerated Cascade

This protocol describes the synthesis of 2,4,6-triarylnicotinonitriles.[15]

-

Reagent Preparation: In a reaction tube, combine 2-(3-oxo-1,3-diarylpropyl)malononitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and 2,2′-bipyridine (5 mol%).

-

Solvent and Atmosphere: Add 1,2-dichloroethane as the solvent. Ensure the reaction is set up under an inert atmosphere if required, although this specific protocol is robust.

-

Reaction Execution: Irradiate the stirred mixture with a visible light source (e.g., a blue LED lamp) at room temperature. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated and purified directly by column chromatography on silica gel to isolate the target 3-cyanopyridine derivative.

Chapter 4: Foundational Syntheses

While modern methods offer elegance and efficiency, it is instructive to acknowledge the foundational methods, such as the direct dehydration of nicotinamide, which provides the parent 3-cyanopyridine compound.[16]

Scientific Rationale & Causality

This is a classic dehydration reaction where a strong dehydrating agent, phosphorus pentoxide (P₄O₁₀), is used to eliminate a molecule of water from the primary amide group of nicotinamide. The reaction is typically driven to completion by heating under reduced pressure, which facilitates the removal of the volatile product by distillation. This method is a powerful illustration of a direct functional group transformation.

Field-Proven Experimental Protocol: Dehydration of Nicotinamide

This protocol is a classic laboratory preparation.[16]

-

Reactant Mixing: In a dry 1-liter round-bottom flask, place powdered nicotinamide (100 g, 0.82 mol) and phosphorus pentoxide (100 g, 0.70 mol). Stopper the flask and shake vigorously to mix the powders.

-

Apparatus Setup: Connect the flask to an air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.

-

Reaction: Reduce the pressure to 15–20 mm Hg and heat the mixture vigorously with a high-temperature burner. The goal is to melt the material and distill the product as quickly as possible (typically 15-20 minutes).

-

Isolation: Allow the apparatus to cool. Rinse the product from the condenser with ether or acetone. Combine the rinses with the distillate.

-

Purification: Remove the solvent by distillation. Distill the remaining crude product at atmospheric pressure using an air condenser. The 3-cyanopyridine product will distill at 205–208 °C and solidify upon cooling (m.p. 50–51 °C).[16]

Concluding Remarks & Future Outlook

The synthesis of 3-cyanopyridine derivatives has evolved significantly, moving from classical, often harsh, conditions to elegant, efficient, and environmentally sustainable methodologies. The ascendancy of multicomponent and transition-metal-catalyzed reactions allows for the creation of complex and diverse molecular libraries with unprecedented speed. This is critical in the fast-paced world of drug discovery, where the 3-cyanopyridine scaffold continues to yield promising candidates targeting a range of diseases, from cancer to parasitic infections.[4][17][18]

The future of this field will undoubtedly focus on further refining these methods. We anticipate the development of novel catalytic systems with even greater activity and selectivity, the expansion of tandem reactions that build complexity with 100% atom economy, and the increasing use of flow chemistry to enable safer, scalable, and automated synthesis.[19] As senior scientists, our role is to not only apply these powerful tools but to understand their underlying principles, allowing us to innovate and tailor synthetic strategies to the unique challenges of each new therapeutic target.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

Karimi-Jaberi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available from: [Link]

-

Salamanca-Perdigón, K., et al. (2025). Cs2CO3 -mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. Available from: [Link]

-

Abdel-Aziz, H. A., et al. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Journal of Heterocyclic Chemistry. Available from: [Link]

-

Unknown Author. (n.d.). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine. Google Patents.

-

Riadi, Y., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. Available from: [Link]

-

Karimi-Jaberi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available from: [Link]

-

El-Damasy, A. K., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules. Available from: [Link]

-

Abdel-Aziz, H. A., et al. (2021). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Journal of Heterocyclic Chemistry. Available from: [Link]

-

Wang, Y., et al. (n.d.). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry. Available from: [Link]

-

Unknown Author. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Naeimi, H., & Nazifi, Z. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available from: [Link]

-

Karimi-Jaberi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available from: [Link]

-

Naeimi, H., & Nazifi, Z. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. Available from: [Link]

-

Ghorab, M. M., et al. (2019). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide. Google Patents.

-

Karimi-Jaberi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available from: [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available from: [Link]

-

El-Sayed, N. N. E., et al. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. Available from: [Link]

-

Formagio, A. S. N., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (n.d.). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. NIH. Available from: [Link]

-

Ghorab, M. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Cyanopyridine. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

Jana, G., & Singh, M. S. (2020). Visible-Light-Accelerated Pd-Catalyzed Cascade Addition/Cyclization of Arylboronic Acids to γ- and β-Ketodinitriles for the Construction of 3-Cyanopyridines and 3-Cyanopyrrole Analogues. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN101602722A - The synthetic method of 3-cyanopyridine. Google Patents.

-

Das, D., & Ali, M. A. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Available from: [Link]

-

MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]